
4-(4'-Iodobiphenyl-4-yl)-2-methylbut-3-yn-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4’-Iodobiphenyl-4-yl)-2-methylbut-3-yn-2-ol is an organic compound that features a biphenyl structure with an iodine atom at the para position and a hydroxyl group attached to a butynyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4’-Iodobiphenyl-4-yl)-2-methylbut-3-yn-2-ol typically involves the coupling of 4-iodobiphenyl with a suitable alkyne precursor. One common method is the Sonogashira coupling reaction, which uses palladium catalysts and copper co-catalysts under an inert atmosphere. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF) and bases like triethylamine or potassium carbonate.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: 4-(4’-Iodobiphenyl-4-yl)-2-methylbut-3-yn-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The alkyne moiety can be reduced to an alkene or alkane.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles like sodium azide or thiols can be used in the presence of a suitable base.
Major Products:
Oxidation: Formation of 4-(4’-Iodobiphenyl-4-yl)-2-methylbut-3-yn-2-one.
Reduction: Formation of 4-(4’-Iodobiphenyl-4-yl)-2-methylbut-3-ene-2-ol or 4-(4’-Iodobiphenyl-4-yl)-2-methylbutane-2-ol.
Substitution: Formation of 4-(4’-Azidobiphenyl-4-yl)-2-methylbut-3-yn-2-ol or 4-(4’-Thiobiphenyl-4-yl)-2-methylbut-3-yn-2-ol.
Scientific Research Applications
4-(4’-Iodobiphenyl-4-yl)-2-methylbut-3-yn-2-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential as a probe in biochemical assays and as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as liquid crystals and organic semiconductors.
Mechanism of Action
The mechanism of action of 4-(4’-Iodobiphenyl-4-yl)-2-methylbut-3-yn-2-ol involves its interaction with specific molecular targets. The iodine atom and hydroxyl group can participate in hydrogen bonding and halogen bonding, respectively, influencing the compound’s binding affinity to proteins and enzymes. The alkyne moiety can undergo cycloaddition reactions, forming covalent bonds with target molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
4-Iodobiphenyl: Lacks the butynyl chain and hydroxyl group, making it less versatile in chemical reactions.
4-(4’-Bromobiphenyl-4-yl)-2-methylbut-3-yn-2-ol: Similar structure but with a bromine atom instead of iodine, which can affect its reactivity and binding properties.
4-(4’-Chlorobiphenyl-4-yl)-2-methylbut-3-yn-2-ol: Contains a chlorine atom, leading to different chemical and biological properties.
Uniqueness: 4-(4’-Iodobiphenyl-4-yl)-2-methylbut-3-yn-2-ol is unique due to the presence of the iodine atom, which enhances its reactivity in substitution reactions and its potential as a radiolabeling agent in imaging studies. The combination of the biphenyl structure, alkyne moiety, and hydroxyl group provides a versatile scaffold for various applications in research and industry.
Properties
Molecular Formula |
C17H15IO |
|---|---|
Molecular Weight |
362.20 g/mol |
IUPAC Name |
4-[4-(4-iodophenyl)phenyl]-2-methylbut-3-yn-2-ol |
InChI |
InChI=1S/C17H15IO/c1-17(2,19)12-11-13-3-5-14(6-4-13)15-7-9-16(18)10-8-15/h3-10,19H,1-2H3 |
InChI Key |
PCGGIZDDYFJWLY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C#CC1=CC=C(C=C1)C2=CC=C(C=C2)I)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(R)-N-(2-(2-(2-cyanopyrrolidin-1-yl)-2-oxoethylamino)-2-methylpropyl)-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B12816928.png)
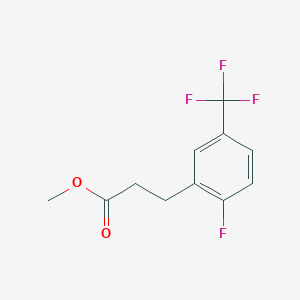

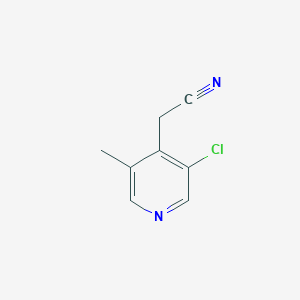
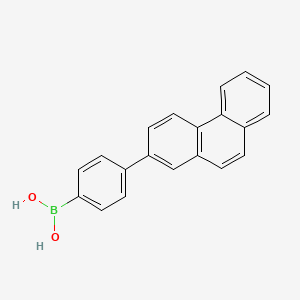
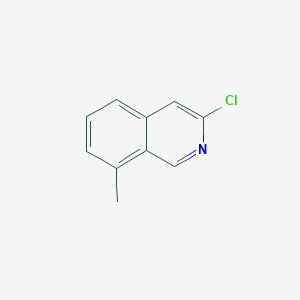
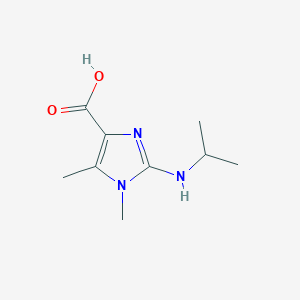
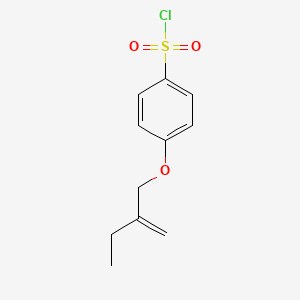
![(3aR,6aR)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrrol-5-ol;hydrochloride](/img/structure/B12816979.png)
![{3-Ethylimidazo[1,5-a]pyridin-1-yl}methanamine](/img/structure/B12816980.png)

![4-((dimethylamino)methyl)-1H-benzo[d]imidazol-5-ol](/img/structure/B12816993.png)
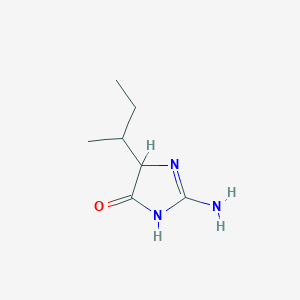
![N-[3-(3,4-dihydro-1H-isoquinolin-2-yl)-2-hydroxypropyl]-6-(oxetan-3-ylamino)pyrimidine-4-carboxamide](/img/structure/B12817000.png)
